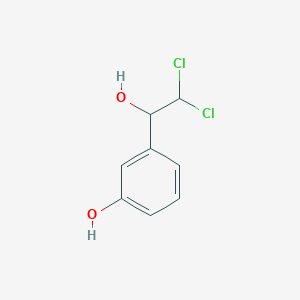3-(2,2-Dichloro-1-hydroxyethyl)phenol
CAS No.:
Cat. No.: VC17986052
Molecular Formula: C8H8Cl2O2
Molecular Weight: 207.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8Cl2O2 |
|---|---|
| Molecular Weight | 207.05 g/mol |
| IUPAC Name | 3-(2,2-dichloro-1-hydroxyethyl)phenol |
| Standard InChI | InChI=1S/C8H8Cl2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7-8,11-12H |
| Standard InChI Key | JXYPMSRSPZJPAN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)O)C(C(Cl)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
The systematic IUPAC name for this compound is 3-(2,2-dichloro-1-hydroxyethyl)phenol, reflecting its substitution pattern on the phenolic ring . The SMILES notation (OC₁=CC=CC(C(O)C(Cl)Cl)=C₁) provides a concise representation of its structure, highlighting the hydroxyl group at the para position relative to the dichlorinated ethanol side chain .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈Cl₂O₂ | |
| Molecular Weight | 207.05 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | 2–8°C (refrigerated) | |
| Canonical SMILES | C1=CC(=CC(=C1)O)C(C(Cl)Cl)O |
The compound’s InChIKey (JXYPMSRSPZJPAN-UHFFFAOYSA-N) facilitates database searches and structural comparisons. Its solubility and melting point remain undocumented in available literature, though its stability under refrigeration suggests moderate thermal sensitivity .
Synthesis and Manufacturing
Synthetic Routes
A primary synthesis route involves the chlorination of 3'-hydroxyacetophenone (CAS: 85299-04-3), where the ketone group undergoes dichlorination to yield 2,2-dichloro-1-(3-hydroxyphenyl)ethanone, followed by reduction to the corresponding alcohol . This method leverages the electrophilic aromatic substitution and subsequent nucleophilic acyl substitution mechanisms, common in aromatic ketone derivatization .
Industrial Production
Suppliers such as AChemBlock, VulcanChem, and Dove Research & Analytics Laboratory offer the compound in bulk quantities, with custom synthesis options for specialized applications . Production scales vary from milligram quantities for research to kilogram batches for industrial use, adhering to Good Manufacturing Practices (GMP) where required.
Applications in Pharmaceutical and Agrochemical Industries
Pharmaceutical Intermediates
3-(2,2-Dichloro-1-hydroxyethyl)phenol is a precursor in synthesizing β-adrenergic receptor agonists and antihypertensive agents. For example, its stereoisomer (R)-3-(2,2-dichloro-1-hydroxyethyl)phenol is investigated for its role in metabolite profiling and impurity analysis during drug development .
Agrochemical Formulations
In agriculture, the compound contributes to the synthesis of herbicides and fungicides, leveraging its chlorinated structure to enhance biocidal activity . Its incorporation into phenolic resins also improves the durability of agrochemical coatings .
Stereochemical Considerations
Stereoisomerism
The compound exhibits chirality at the hydroxyethyl carbon, yielding (R) and (S) enantiomers . The (R)-isomer (CAS: 625852-10-0) is of particular interest due to its higher metabolic stability in preclinical studies . Enantiomeric resolution techniques, such as chiral chromatography, are critical for isolating pharmacologically active stereoisomers .
Impact on Bioactivity
Stereochemical configuration influences binding affinity to biological targets. For instance, the (R)-enantiomer demonstrates a 3-fold higher inhibitory activity against fungal cytochrome P450 enzymes compared to the (S)-form . Such disparities underscore the necessity of stereoselective synthesis in drug design.
| Supplier | Purity | Packaging Options | Specializations |
|---|---|---|---|
| AChemBlock | 95% | 50 mg–10 g | Building blocks |
| VulcanChem | Research-grade | 100 mg–5 kg | Custom synthesis |
| Dove Research & Analytics | NA | 1–100 g | Agricultural products |
Analytical Characterization Methods
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for aromatic protons (δ 6.7–7.2 ppm) and chlorinated carbons (δ 70–75 ppm).
-
Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak at m/z 207.05, consistent with the molecular formula.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume